2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common approach is the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions. This method allows for the formation of thiazolidin-2-ones and 1,3-thiazinan-2-ones via C–H bond functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts or solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.
Properties
Molecular Formula |
C15H16ClN3O3S2 |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-10-9-23-15(17-10)18-14(20)12-5-4-11(8-13(12)16)19-6-2-3-7-24(19,21)22/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) |
InChI Key |
AAZAPOHCZYVICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl |
Origin of Product |
United States |
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